molecular formula C10H17BrO2 B8635182 hex-5-enyl 2-bromo-2-methylpropanoate CAS No. 221318-51-0

hex-5-enyl 2-bromo-2-methylpropanoate

Cat. No.: B8635182
CAS No.: 221318-51-0
M. Wt: 249.14 g/mol
InChI Key: QFNXMKBKFBOQCQ-UHFFFAOYSA-N
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Description

hex-5-enyl 2-bromo-2-methylpropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromine atom and a double bond in its structure. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: hex-5-enyl 2-bromo-2-methylpropanoate can be synthesized through the esterification of hex-5-en-1-ol with 2-bromo-2-methylpropanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions: hex-5-enyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically carried out in an aqueous or alcoholic medium.

    Addition Reactions: Reagents such as bromine or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used under elevated temperatures.

Major Products Formed:

    Substitution Reactions: Formation of hex-5-en-1-ol.

    Addition Reactions: Formation of dibromo derivatives or hydrogenated products.

    Elimination Reactions: Formation of hex-5-en-1-yne.

Scientific Research Applications

hex-5-enyl 2-bromo-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of hex-5-enyl 2-bromo-2-methylpropanoate involves its reactivity due to the presence of the bromine atom and the double bond. The bromine atom can act as a leaving group in substitution reactions, while the double bond can participate in addition reactions. These reactive sites make the compound versatile in various chemical transformations.

Molecular Targets and Pathways:

    Substitution Reactions: The bromine atom is replaced by nucleophiles, leading to the formation of new bonds.

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Properties

CAS No.

221318-51-0

Molecular Formula

C10H17BrO2

Molecular Weight

249.14 g/mol

IUPAC Name

hex-5-enyl 2-bromo-2-methylpropanoate

InChI

InChI=1S/C10H17BrO2/c1-4-5-6-7-8-13-9(12)10(2,3)11/h4H,1,5-8H2,2-3H3

InChI Key

QFNXMKBKFBOQCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OCCCCC=C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Hexen-1-ol (42.6 g), triethylamine (45.8 g), and tetrahydrofuran (0.8 L) were mixed. After ice cooling, 2-bromoisobutyryl bromide (100 g) was dropped. The reaction liquid was stirred at 4° C. for 3 hours, and then at room temperature for 15 hours. The reaction liquid was then filtered, concentrated with an evaporator, and dissolved in diethyl ether (300 mL). The solution was washed with a 1N hydrochloric acid solution (2×300 mL), a saturated sodium bicarbonate solution (2×300 mL), and distilled water (2×300 mL), in this order. After that, the organic layer was dried over sodium sulfate, filtered, and concentrated with an evaporator. The product was then purified through a silica gel column (developing solvent: hexane/ethyl acetate=15/1), and concentrated to give 74.2 g of 5-hexenyl 2-bromo-2-methylpropanate of the following chemical formula (compound 1).
Quantity
42.6 g
Type
reactant
Reaction Step One
Quantity
45.8 g
Type
reactant
Reaction Step One
Quantity
0.8 L
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

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